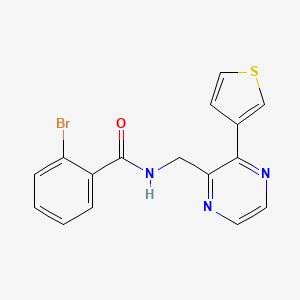

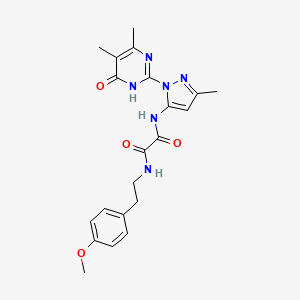

2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Suzuki cross-coupling reaction and a condensation reaction . The Suzuki cross-coupling reaction is used to couple the 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Applications De Recherche Scientifique

Intermolecular Interactions and Molecular Stability

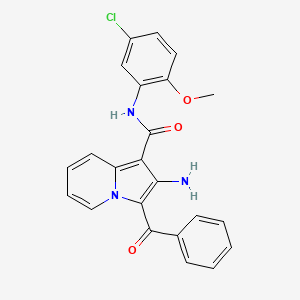

The study of 2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide and similar compounds highlights the significance of intermolecular interactions in determining molecular stability and structure. Research on antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has shown that the crystal packing of these compounds is primarily stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds. Additional stabilization is provided by C–H⋯π and lone pair⋯π contacts, with the molecular sheets in the solid-state structures predominantly formed by hydrogen bonds. The stabilization is largely attributed to electrostatic energy contributions, as revealed by Hirshfeld surface analysis and DFT calculations. These findings underline the importance of π-interactions and hydrogen bonding in the cooperative stabilization of molecular assemblies, offering insights into the design and synthesis of structurally stable and functional molecular systems in materials science and pharmaceuticals (Saeed et al., 2020).

Synthesis and Electronic Properties

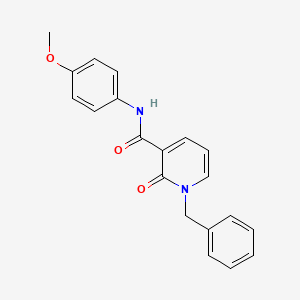

Another aspect of the research on compounds related to 2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves their synthesis and electronic properties. A study on the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions sheds light on the electronic and nonlinear optical properties of these compounds through DFT calculations. The research examined reactivity parameters like frontier molecular orbitals, HOMO–LUMO energy gap, electron affinity, and ionization energy, among others. This study provides a foundation for understanding the electronic behavior of such compounds, which is crucial for their potential applications in electronic materials and devices. The effect of various substituents on the HOMO–LUMO energy gap and hyperpolarizability was particularly noted, indicating the tunability of electronic properties through chemical modifications (Ahmad et al., 2021).

Propriétés

IUPAC Name |

2-bromo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3OS/c17-13-4-2-1-3-12(13)16(21)20-9-14-15(19-7-6-18-14)11-5-8-22-10-11/h1-8,10H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNKQBJNUFIOEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)

![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)

![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)

![2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2530030.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2530032.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)